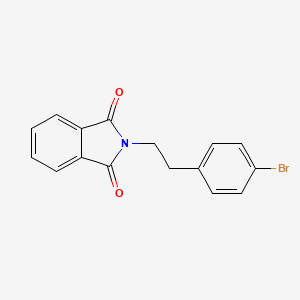

2-(4-Bromophenethyl)isoindoline-1,3-dione

Overview

Description

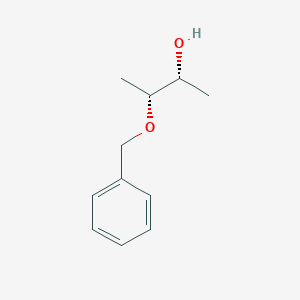

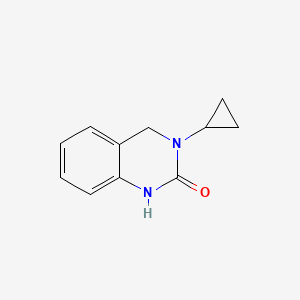

“2-(4-Bromophenethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H12BrNO2 . It is a derivative of isoindoline, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of isoindoline derivatives has been a focus of much research due to their presence in a wide array of bioactive molecules . A novel synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds were derived from analogs of important biogenic amines .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenethyl)isoindoline-1,3-dione” is available as a 2D Mol file or as a computed 3D SD file . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Chemical Reactions Analysis

Isoindolines and their derivatives have been synthesized through various pathways . For instance, a new series of phthalimide derivatives were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.15 . Its InChI Code is 1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-14 (18)12-3-1-2-4-13 (12)15 (17)19/h1-8H,9H2 . The compound is a solid at room temperature .Scientific Research Applications

Pharmaceutical Synthesis

These compounds have gained significant attention for their potential use in pharmaceutical synthesis . They are used in the development of new drugs with different applications .

Herbicides

Isoindoline-1,3-diones have applications in the field of agriculture as well. They are used in the synthesis of herbicides .

Colorants

These compounds are used in the production of colorants. Their unique chemical structure contributes to their coloring properties .

Dyes

In addition to colorants, isoindoline-1,3-diones are also used in the production of dyes . They can produce a wide range of colors, making them versatile in this application.

Polymer Additives

Isoindoline-1,3-diones are used as additives in polymers. They can enhance the properties of the polymer, making it more suitable for specific applications .

Organic Synthesis

These compounds play a crucial role in organic synthesis. They are used as intermediates in the synthesis of various organic compounds .

Photochromic Materials

Isoindoline-1,3-diones are used in the production of photochromic materials. These materials change color in response to light, and isoindoline-1,3-diones contribute to this property .

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromophenethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

2-(4-Bromophenethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s affinity for the receptor was predicted through in silico analysis, which assessed the binding energy (∆G) of the compound to the receptor .

Biochemical Pathways

The interaction of 2-(4-Bromophenethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in transmitting signals in the brain that coordinate movement, behavior, and cognition. Changes in this pathway can have downstream effects on these physiological processes.

Pharmacokinetics

The pharmacokinetic properties of 2-(4-Bromophenethyl)isoindoline-1,3-dione were predicted using in silico analysis . This analysis assessed the compound’s potential for absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing greener synthesis techniques and exploring their potential applications in treating various diseases .

properties

IUPAC Name |

2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQWVPXYIADCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenethyl)isoindoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093355.png)

![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)

![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)

![Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3093384.png)